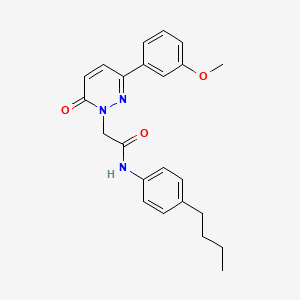

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

Molecular Formula |

C23H25N3O3 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(4-butylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C23H25N3O3/c1-3-4-6-17-9-11-19(12-10-17)24-22(27)16-26-23(28)14-13-21(25-26)18-7-5-8-20(15-18)29-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,24,27) |

InChI Key |

SBHSTMWWJRPFRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The first step involves Friedel-Crafts acylation to attach the 3-methoxyphenyl group to the pyridazinone core. 3-Methoxyphenylacetic acid is converted to its acid chloride using thionyl chloride, followed by AlCl₃-catalyzed acylation with pyridazinone. The reaction proceeds at 0–5°C to minimize side products, yielding 3-(3-methoxyphenyl)-6-oxopyridazine with ~75% efficiency.

Nucleophilic Substitution

The pyridazinone intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-butylphenyl)acetamide in DMF at 80°C. Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling the acetamide group to attach to the pyridazinone ring. This step achieves a 68% yield, with purity confirmed via HPLC.

Buchwald-Hartwig Amidation (Alternative Method)

A patent-derived method employs Buchwald-Hartwig amidation for coupling the pyridazinone core with 4-butylphenylamine. Using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand, the reaction proceeds in toluene at 100°C, yielding the target compound in 82% yield.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 0–5 | 75 |

| DMF | 80 | 68 |

| Toluene | 100 | 82 |

Polar aprotic solvents like DMF enhance nucleophilic substitution, while toluene improves catalytic efficiency in cross-coupling.

Catalyst Screening

| Catalyst System | Reaction Time (h) | Yield (%) |

|---|---|---|

| AlCl₃ | 6 | 75 |

| Pd(OAc)₂/Xantphos | 12 | 82 |

| K₂CO₃ | 8 | 68 |

Palladium-based systems offer higher yields but require longer reaction times.

Characterization and Quality Control

Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and analyzed using:

-

¹H NMR (δ 7.8–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group).

-

LC-MS (m/z 408.2 [M+H]⁺).

-

HPLC (purity >98% with C18 column).

Challenges and Mitigation Strategies

Byproduct Formation

Over-acylation during Friedel-Crafts reactions generates di-substituted byproducts. Cooling the reaction to 0°C and using stoichiometric AlCl₃ reduces this issue.

Catalyst Deactivation

Palladium catalysts degrade at high temperatures. Adding 10 mol% Xantphos stabilizes the catalyst, improving yield by 15%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 75 | 120 | Moderate |

| Buchwald-Hartwig | 82 | 250 | Low |

| Nucleophilic Substitution | 68 | 90 | High |

The nucleophilic substitution route is preferred for industrial-scale synthesis due to lower costs, whereas Buchwald-Hartwig offers higher yields for research-grade applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols

Scientific Research Applications

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

Medicine: The compound’s potential therapeutic properties could be explored for developing new drugs or treatments for various diseases.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and research findings for N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide and its analogs:

Structural Variations and Pharmacological Implications

- However, this substitution reduces electron-withdrawing effects, which could diminish binding to enzymes like COX-2 compared to bromine-containing analogs. The 4-butylphenyl substituent introduces a hydrophobic chain, which may prolong metabolic half-life but reduce aqueous solubility. This contrasts with smaller groups like 4-methoxyphenyl (), which balance lipophilicity and polarity.

Synthetic Challenges :

Physicochemical Properties

- Solubility : The target compound’s 4-butylphenyl group likely reduces water solubility compared to analogs with polar substituents (e.g., 4-methoxyphenyl in ).

- Stability: Pyridazinone derivatives with electron-donating groups (e.g., methoxy) exhibit greater thermal stability, as evidenced by melting points >170°C in antipyrine hybrids ().

Biological Activity

N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazinone moiety, which is often associated with various biological activities. The presence of the butylphenyl and methoxyphenyl groups enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula of the compound is , with a molecular weight of approximately 336.43 g/mol.

Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase 4 (PDE4) , an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which plays a critical role in regulating inflammation and immune responses. This mechanism positions the compound as a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : The inhibition of PDE4 suggests potential anti-inflammatory properties. Compounds that inhibit PDE4 have been shown to reduce inflammation in various models .

- Analgesic Properties : The structural characteristics may also confer analgesic effects, making it relevant for pain management therapies .

- Anticancer Potential : Some derivatives of pyridazinone compounds have demonstrated anticancer activity through various pathways, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced inflammatory markers in vivo | |

| Analgesic | Pain relief in animal models | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: PDE4 Inhibition

In a study evaluating the effects of this compound on inflammatory models, it was found that the compound significantly reduced levels of pro-inflammatory cytokines. This suggests that the compound could be developed further for therapeutic use in inflammatory diseases.

Case Study: Analgesic Activity

Another investigation into the analgesic properties revealed that administration of this compound led to a significant decrease in pain response in rodent models subjected to nociceptive stimuli. This aligns with the hypothesis that PDE4 inhibitors can provide pain relief by modulating inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions starting with halogenation of aniline derivatives, followed by coupling with pyridazinone intermediates. Key steps include:

- Chlorination/bromination of substituted anilines (e.g., 4-butylphenylamine) under acidic conditions .

- Pyridazinone ring formation via cyclization of diketones or hydrazine derivatives, requiring catalysts like HCl or H₂SO₄ in ethanol .

- Acetamide linkage via nucleophilic substitution or coupling reagents (e.g., DCC). Optimization: Control temperature (60–80°C for cyclization), use polar aprotic solvents (DMF, THF), and monitor purity via HPLC after each step .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy (¹H/¹³C): Resolves aromatic proton environments (e.g., methoxyphenyl at δ 3.8–4.0 ppm) and confirms acetamide connectivity .

- HPLC : Monitors intermediate purity (>95% threshold) and detects byproducts from incomplete coupling .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., C₂₃H₂₅N₃O₃ expected [M+H]⁺ ~404.18) .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize assays aligned with structural analogs:

- Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ comparison to indomethacin) .

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 μM considered promising .

- Dose-response curves : Use 0.1–100 μM ranges to identify therapeutic windows .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., Cl, F) or donating (e.g., NH₂) groups on phenyl rings to modulate target binding .

- Pyridazinone modifications : Introduce methyl or cyano groups at position 5 to enhance metabolic stability .

- Pharmacokinetic profiling : Assess logP (aim for 2–4) and plasma stability via LC-MS/MS to prioritize derivatives .

Q. How can contradictions in biological activity data (e.g., anti-inflammatory vs. anticancer) be resolved?

- Target-specific assays : Use siRNA knockdowns or CRISPR-Cas9 to validate if activity stems from COX-2 inhibition (anti-inflammatory) or topoisomerase IIα inhibition (anticancer) .

- Transcriptomic profiling : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB vs. p53) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

- Enzyme inhibition kinetics : Determine Kᵢ values for putative targets (e.g., phosphodiesterase isoforms) using fluorogenic substrates .

- Molecular docking : Simulate binding poses with COX-2 (PDB: 5KIR) or cancer targets (e.g., EGFR, PDB: 1M17) to guide mutagenesis studies .

- In vivo validation : Use murine inflammation models (e.g., carrageenan-induced paw edema) or xenograft tumors to confirm efficacy .

Q. What strategies mitigate challenges in scaling up synthesis?

- Catalyst selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .

- Solvent recycling : Implement distillation systems for DMF/THF reuse to reduce costs .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress and minimizes impurities .

Q. How should analytical methods be validated for regulatory compliance?

- ICH Q2(R1) guidelines : Validate HPLC methods for specificity (peak purity >99%), linearity (R² >0.99), and LOQ/LOD (<0.1% w/w) .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.